3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridyl and piperidyl groups, as well as the introduction of the chloro and fluoro substituents . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridyl and piperidyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of pyridyl and piperidyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. Unfortunately, specific information about these properties is not available .Scientific Research Applications
Aurora Kinase Inhibitor
The compound acts as an Aurora kinase inhibitor, which may be useful in cancer treatment. This application is significant because Aurora kinases are crucial for cell division, and their inhibition can hinder the growth of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Bioactivity Studies
Studies on the synthesis and bioactivity of compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide show potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. These aspects are crucial for developing new anticancer agents (Gul et al., 2016).
Potential in COX-2 Inhibition
Another study focuses on the synthesis of similar compounds for cyclooxygenase-2 (COX-2) inhibiting properties. COX-2 inhibitors can have therapeutic applications in reducing inflammation and pain, especially in conditions like arthritis (Pal et al., 2003).
Antimicrobial Activity
Compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide exhibit significant antimicrobial properties. These findings suggest potential applications in combating bacterial and fungal infections (Mistry et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide' involves the reaction of 3-chloro-4-fluoroaniline with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, followed by sulfonation with benzenesulfonyl chloride.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol", "coupling agent", "benzenesulfonyl chloride" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}aniline.", "Step 2: The intermediate is then sulfonated with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the final product, 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide." ] } | |
CAS No. |
1297612-29-3 |
Molecular Formula |
C19H19ClFN5O2S |
Molecular Weight |
435.9 |
IUPAC Name |
3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClFN5O2S/c20-16-10-15(3-4-17(16)21)29(27,28)25-14-2-1-9-26(12-14)19-11-18(23-24-19)13-5-7-22-8-6-13/h3-8,10-11,14,25H,1-2,9,12H2,(H,23,24) |
InChI Key |
ARJJDGHEUUUOJU-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=NC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.